molecular formula C8H19N B1677171 Octodrine CAS No. 543-82-8

Octodrine

Cat. No.: B1677171
CAS No.: 543-82-8
M. Wt: 129.24 g/mol
InChI Key: QNIVIMYXGGFTAK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Octodrine plays a significant role in biochemical reactions by increasing the uptake of dopamine and noradrenaline . It interacts with various enzymes and proteins, including monoamine oxidase, which is responsible for the breakdown of neurotransmitters . The interaction between this compound and these biomolecules leads to an increase in the levels of dopamine and noradrenaline, resulting in enhanced alertness and energy .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound’s impact on cell signaling pathways includes the activation of adrenergic receptors, which leads to increased heart rate and blood pressure . Additionally, this compound can alter gene expression by upregulating genes involved in energy metabolism and downregulating those associated with fatigue .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with adrenergic receptors and monoamine transporters . By binding to these receptors, this compound stimulates the release of neurotransmitters such as dopamine and noradrenaline . This stimulation results in increased neuronal activity and enhanced cognitive function . This compound also inhibits the reuptake of these neurotransmitters, prolonging their effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, but its potency may decrease with prolonged exposure to light and heat . Long-term effects of this compound on cellular function include potential desensitization of adrenergic receptors, leading to reduced responsiveness over time . Additionally, chronic use of this compound may result in tolerance and dependence .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances alertness and physical performance . At high doses, it can cause adverse effects such as hypertension, hyperthermia, and increased risk of cardiovascular events . Threshold effects observed in studies indicate that there is a fine line between the beneficial and toxic effects of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of neurotransmitters . It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of dopamine and noradrenaline . This compound’s influence on these metabolic pathways can lead to altered levels of neurotransmitters and changes in metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters such as the norepinephrine transporter and the dopamine transporter, facilitating its uptake into cells . This compound’s distribution within tissues is influenced by its lipophilic nature, allowing it to cross cell membranes and accumulate in lipid-rich areas .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with adrenergic receptors and monoamine transporters . Post-translational modifications, such as phosphorylation, may influence this compound’s targeting to specific cellular compartments . These modifications can affect this compound’s efficacy and duration of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octodrine can be synthesized through several methods. One common method involves the reaction of 2-methylhexan-2-amine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield 2-amino-6-methylheptane . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the same basic steps as the laboratory synthesis but is scaled up to produce larger quantities of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Octodrine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various ketones and aldehydes, while reduction can produce different amine derivatives .

Scientific Research Applications

Octodrine has several scientific research applications, including:

Mechanism of Action

Octodrine exerts its effects by increasing the uptake of dopamine and noradrenaline in the central nervous system. This leads to enhanced alertness, energy levels, and overall cognitive function. The compound binds to adrenergic receptors, activating the release of these neurotransmitters and inhibiting their reuptake, resulting in prolonged stimulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific molecular structure, which allows for a different binding affinity and activity profile compared to other stimulants. Its reintroduction as a pre-workout and fat-burning supplement has also set it apart from other compounds in the same category .

Properties

IUPAC Name

6-methylheptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIVIMYXGGFTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046535
Record name 2-Amino-6-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543-82-8
Record name (±)-1,5-Dimethylhexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octodrine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octodrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759813
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Heptanamine, 6-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-6-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octodrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OCTODRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GQ9E911BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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